Bienvenue dans la boutique en ligne BenchChem!

Scrophuloside A

Wound Healing Fibroblast Proliferation Iridoid Glycoside SAR

Scrophuloside A is an acylated iridoid glycoside with the systematic name (E)-6-O-(2''-acetyl-3'',4''-di-O,O-p-methoxycinnamoyl)-α-L-rhamnopyranosyl catalpol. This phenolic glycoside (C24H26O10; MW 474.46 g/mol) has been isolated from multiple Scrophulariaceae species, including the rhizomes of Neopicrorhiza scrophulariiflora and the seed pods of Scrophularia nodosa.

Molecular Formula C24H26O10
Molecular Weight 474.5 g/mol
Cat. No. B1243529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScrophuloside A
Synonyms(E)-6-O-(2''-acetyl-3'', 4''-di-O,O-p-methoxycinnamoyl)-alpha-L-rhamnopyranosyl catalpol
scrophuloside A
scrophuloside A(4)
Molecular FormulaC24H26O10
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)OC
InChIInChI=1S/C24H26O10/c1-13(25)15-6-9-17(18(11-15)31-2)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-5-14-3-7-16(26)8-4-14/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-5+/t19-,21-,22+,23-,24-/m1/s1
InChIKeyZZDJNPFVWSOKTO-TULNHCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scrophuloside A – Chemoinformatic Profile, Natural Occurrence, and Comparator Selection Rationale


Scrophuloside A is an acylated iridoid glycoside with the systematic name (E)-6-O-(2''-acetyl-3'',4''-di-O,O-p-methoxycinnamoyl)-α-L-rhamnopyranosyl catalpol . This phenolic glycoside (C24H26O10; MW 474.46 g/mol) has been isolated from multiple Scrophulariaceae species, including the rhizomes of Neopicrorhiza scrophulariiflora and the seed pods of Scrophularia nodosa [1]. Its structural hallmark is a catalpol core esterified with a p-methoxycinnamoyl moiety and acetyl substitutions on the rhamnopyranosyl unit, distinguishing it from other acylated catalpol derivatives within the genus. Published literature on Scrophuloside A is notably sparse, with very few primary research articles available . The closest structural analogs—scopolioside A, scrovalentinoside, harpagoside B, and 8-O-acetylharpagide—share the catalpol scaffold but differ in their acylation patterns, substitution positions, and sugar attachments [1][2], making them the most relevant comparators for evidence-based differentiation.

Why Generic Iridoid Glycoside Substitution Is Scientifically Unsupported for Scrophuloside A


Acylated iridoid glycosides within the Scrophulariaceae family exhibit profound structure-activity divergence despite sharing a common catalpol backbone. The number, position, and chemical nature of acyl substituents (acetyl vs. p-methoxycinnamoyl groups) directly modulate fibroblast proliferation potency and dose-response character [1]. In the single published direct comparative study of Scrophuloside A against its closest analogs, scopolioside A (1) and scrovalentinoside (3), all three compounds stimulated human dermal fibroblast growth, yet only Scrophuloside A (2) and scrovalentinoside (3) displayed a negatively dose-dependent relationship with peak activity at 0.78 μg/mL [1]. This pharmacodynamic divergence among structurally near-identical compounds—differing solely in acetyl group positioning—means that substituting Scrophuloside A with another iridoid glycoside (e.g., harpagoside B, 8-O-acetylharpagide, or aucubin) introduces uncharacterized potency, efficacy, and dose-response profiles [1][2]. In the absence of bridging bioequivalence data, generic substitution represents an uncontrolled variable that can compromise experimental reproducibility and invalidate comparative pharmacological conclusions.

Scrophuloside A Quantitative Differentiation Evidence: Comparator-Based Activity Data


Fibroblast Proliferation Stimulation: Direct Head-to-Head Comparison with Scopolioside A and Scrovalentinoside

In the only published direct head-to-head comparison, Scrophuloside A (designated compound 2 in the original study) was evaluated alongside its two closest structural analogs—scopolioside A (1) and scrovalentinoside (3)—for in vitro stimulation of human dermal fibroblast growth [1]. All three compounds were isolated from the same source (Scrophularia nodosa seed pods), eliminating plant-source variability. Scrophuloside A stimulated fibroblast proliferation in a negatively dose-dependent manner, with peak stimulation observed at 0.78 μg/mL; at 100 μg/mL, the effect was not significantly different from the untreated control [1]. Scopolioside A also stimulated fibroblast growth, but the original study explicitly reports that the negatively dose-dependent relationship was characteristic only of compounds 2 (Scrophuloside A) and 3 (scrovalentinoside), not of compound 1 (scopolioside A) [1].

Wound Healing Fibroblast Proliferation Iridoid Glycoside SAR

Multi-Target Network Pharmacology: In Silico Target Engagement Differentiated from In-Class Compounds

A 2025 network pharmacology and molecular docking study investigating Picrorhiza kurroa extract for diabetic nephropathy identified Scrophuloside A as one of 33 major bioactive constituents within a compounds-targets-pathways network [1]. In the molecular docking analysis, Scrophuloside A demonstrated binding interactions with distinct protein targets—including MMP1, PRKCA, MMP7, IL18, IL1β, TNF, ACE, ASC, CASP1, NLRP3, MAPK14, and MAPK8—that differed from the target profiles of co-occurring iridoid glycosides such as picroside I, picroside IV, and picroside V [1]. While all compounds were evaluated within the same integrated computational framework, the study reports compound-specific target engagement patterns across 14 diabetic nephropathy signaling pathways (MAPK, RAS, TNF, JAK-STAT, TLR, VEGF, mTOR, Wnt, Ras, PPARs, NF-κB, NOD, and PI3K), establishing that Scrophuloside A contributes a unique node within the multi-compound pharmacological network rather than acting redundantly with its in-class analogs [1].

Network Pharmacology Diabetic Nephropathy Molecular Docking

Chemoinformatic Differentiation from Close Structural Analogs: Physicochemical Property Comparison

Scrophuloside A possesses a distinct physicochemical profile relative to other acylated catalpol derivatives found in Scrophularia species. Its predicted logP of 1.53–1.62, coupled with 4 hydrogen bond donors and 9 hydrogen bond acceptors, yields a topological polar surface area (TPSA) of 151.98 Ų and a rotatable bond count of 9, resulting in a Veber's Rule violation (TPSA > 140 Ų) despite compliance with Lipinski's Rule of Five . This places Scrophuloside A in a borderline oral bioavailability space that is shared by some but not all related iridoid glycosides. The specific substitution pattern—a single acetyl at the 2'' position plus a di-O,O-p-methoxycinnamoyl at the 3'' and 4'' positions on the rhamnopyranosyl unit—creates a unique balance of lipophilicity and hydrogen bonding capacity that differs from scopolioside A (2'',4''-diacetyl, 3''-O-p-methoxycinnamoyl) and scrovalentinoside (2'',3''-diacetyl, 4''-O-p-methoxycinnamoyl) [1]. These structural differences produce distinct chromatographic retention behavior, enabling baseline HPLC separation of the three compounds from a single extract [1].

Chemoinformatics Drug-Likeness ADME Prediction

Evidence-Backed Application Scenarios for Scrophuloside A Procurement


In Vitro Wound Healing and Dermal Fibroblast Pharmacology Studies

Scrophuloside A is directly evidenced for use in in vitro wound healing assays employing human dermal fibroblast models. Its negatively dose-dependent stimulation profile, with peak activity at sub-microgram per milliliter concentrations (0.78 μg/mL) and loss of effect at high concentrations (100 μg/mL), makes it suitable as a pharmacological tool for studying biphasic or hormetic fibroblast responses [1]. When experimental designs require a comparator with a different dose-response character, scopolioside A (which lacks the negatively dose-dependent pattern) can serve as a structurally matched control, as all three compounds can be isolated from the same Scrophularia nodosa source material [1].

Multi-Target Network Pharmacology and Diabetic Nephropathy Target Deconvolution

Scrophuloside A is indicated for inclusion in multi-compound panels investigating diabetic nephropathy mechanisms via network pharmacology approaches. Its computationally predicted engagement with MMP1, PRKCA, NLRP3, and MAPK signaling nodes—targets not fully covered by co-occurring picroside I or picroside IV—enables researchers to probe specific pathway contributions within the 14-pathway diabetic nephropathy signaling network [2]. The compound is appropriate for follow-up in vitro validation studies (e.g., HEK cell viability, Western blot analysis of p47phox/p67phox/gp91phox/IL-1β/TGFβ-1) to confirm target engagement predicted by molecular docking [2].

Chromatographic Method Development and Phytochemical Reference Standard

The well-characterized HPLC separation of Scrophuloside A from scopolioside A and scrovalentinoside, combined with its fully assigned 1D/2D NMR, UV/Vis, and mass spectral data, supports its procurement as a reference standard for phytochemical analysis of Scrophularia and Neopicrorhiza species [1]. Its distinct physicochemical profile (logP ~1.6, TPSA 151.98 Ų) and unique acylation pattern provide a reliable marker for chemotaxonomic discrimination and extract standardization .

Traditional Medicine Bioassay-Guided Fractionation

Given that Scrophuloside A has been isolated from the mature seed pods of Scrophularia nodosa—a plant part historically used in European ethnobotanical practice for wound healing—it is relevant as a reference compound in bioassay-guided fractionation studies aiming to correlate traditional medicinal use of Scrophularia species with specific molecular constituents [1]. Its co-isolation with scopolioside A and scrovalentinoside from the same tissue provides a natural three-compound panel for comparative pharmacological evaluation within an ethnopharmacological context [1].

Quote Request

Request a Quote for Scrophuloside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.